

Adentri: Comprehensive Technical Guide on Solubility and Stability Testing

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Introduction

This document provides a comprehensive overview of the methodologies and findings related to the solubility and stability of the investigational compound **Adentri**. The data presented is intended to guide researchers, scientists, and drug development professionals in understanding the physicochemical properties of **Adentri**, which are critical for its formulation development and clinical application.

Solubility Profile of Adentri

The aqueous and solvent solubility of **Adentri** was determined to inform carrier selection and formulation strategies.

Experimental Protocol: Kinetic Solubility Assessment

A high-throughput kinetic solubility assay was employed using a nephelometric method. A stock solution of **Adentri** in dimethyl sulfoxide (DMSO) was dispensed into a series of aqueous



buffers with varying pH values (ranging from 3.0 to 10.0). The solutions were shaken for two hours, and the turbidity was measured to determine the point of precipitation.

Experimental Protocol: Thermodynamic Solubility Assessment

For thermodynamic solubility, excess solid **Adentri** was added to various solvents and buffers. The samples were agitated at a constant temperature until equilibrium was reached. The supernatant was then filtered and analyzed by high-performance liquid chromatography (HPLC) to quantify the concentration of dissolved **Adentri**.

Solubility Data Summary

Solvent/Buffer System	Kinetic Solubility (μg/mL)	Thermodynamic Solubility (μg/mL)
pH 3.0 Buffer	150	125
pH 5.0 Buffer	85	70
pH 7.4 Buffer (Physiological)	20	15
pH 10.0 Buffer	< 5	< 2
Water	25	22
Ethanol	> 1000	> 1000
Propylene Glycol	800	750

Stability Profile of Adentri

Stability testing was conducted to evaluate the degradation of **Adentri** under various environmental conditions, providing insights into its shelf-life and recommended storage conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were performed to identify potential degradation pathways and to develop a stability-indicating analytical method. **Adentri** was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂),



photolytic exposure (ICH Q1B guidelines), and thermal stress (60°C). Samples were analyzed at various time points by HPLC.

Experimental Protocol: Long-Term and Accelerated Stability Studies

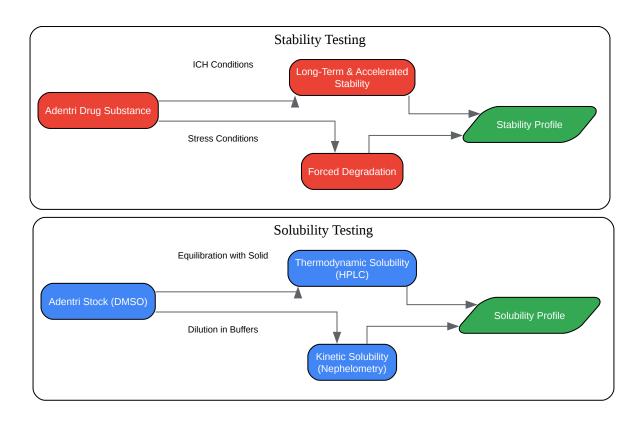
Long-term stability studies were conducted under controlled temperature and humidity conditions (25°C/60% RH), while accelerated stability studies were performed at elevated conditions (40°C/75% RH), in accordance with ICH guidelines. The concentration of **Adentri** and the presence of any degradation products were monitored over time.

Stability Data Summary

Condition	Time Point	Assay (% of Initial)	Total Degradants (%)	
Forced Degradation				
0.1 N HCl (24h)	24 hours	85.2	14.8	
0.1 N NaOH (24h)	24 hours	70.5	29.5	
3% H ₂ O ₂ (24h)	24 hours	92.1	7.9	
Photolytic (ICH Q1B)	-	98.5	1.5	
Thermal (60°C, 7d)	7 days	95.3	4.7	
Accelerated Stability				
40°C/75% RH	1 Month	99.1	0.9	
3 Months	97.8	2.2		
6 Months	96.2	3.8		
Long-Term Stability				
25°C/60% RH	6 Months	99.5	0.5	
12 Months	99.2	0.8		
24 Months	98.7	1.3		



Visualizations Experimental Workflow



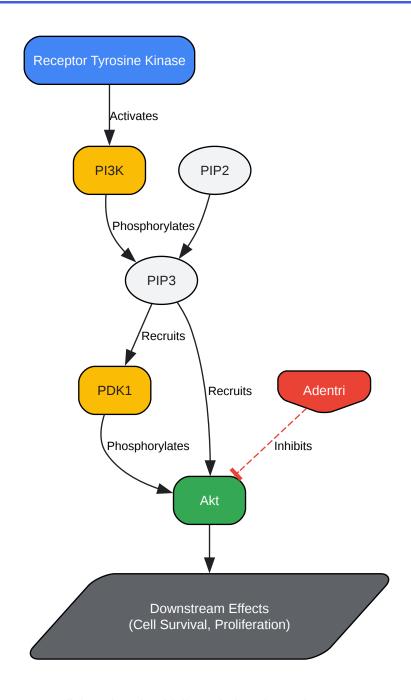
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Caption: Experimental workflow for **Adentri** solubility and stability testing.

Hypothetical Signaling Pathway of Adentri

Based on preliminary in-vitro studies, **Adentri** is hypothesized to interact with the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.





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Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by **Adentri**.

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